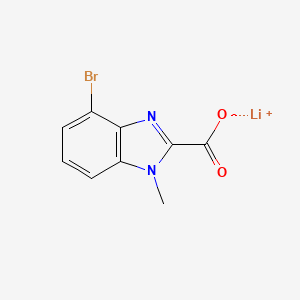

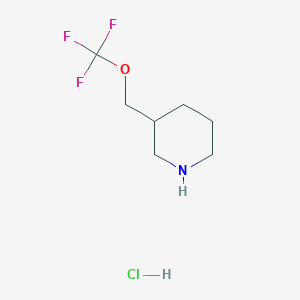

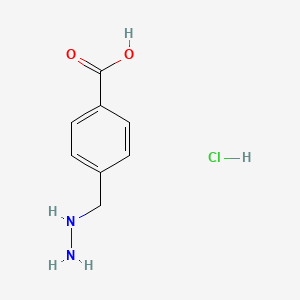

3-(Trifluoromethoxymethyl)piperidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(Trifluoromethoxymethyl)piperidine;hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds and pharmaceuticals. The trifluoromethoxymethyl group attached to the piperidine ring can potentially enhance the lipophilicity and metabolic stability of the molecule, making it a valuable moiety in drug design .

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, 3-substituted 2-(trifluoromethyl)piperidines were synthesized through a ring expansion of (trifluoromethyl)prolinols, which were obtained from L-proline via an aziridinium intermediate. This process is regio- and diastereoselective, indicating the potential for creating enantioenriched compounds . Another study developed a synthetic approach for the preparation of 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, which involved multiple stages starting from hydroxypiperidine derivatives and achieved multigram quantities with reasonable overall yields .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for creating stereocenters and quaternary carbon centers. For example, the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines via ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines involves the formation of a quaternary center at the C2 position . Additionally, the anion of 2,6-di(phenylimino)piperidine has been used to support linear chains of three metal atoms in trichromium complexes, demonstrating the versatility of piperidine derivatives in coordination chemistry .

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used to activate thioglycosides, leading to the formation of glycosyl triflates and diverse glycosidic linkages . Furthermore, O-substituted derivatives of piperidine have been synthesized by coupling with electrophiles, showcasing the reactivity of the piperidine nucleus in the formation of sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by the substituents on the piperidine ring. For instance, novel ester liquid crystals with piperidine or hexafluoropiperidine as terminal groups have been prepared, displaying broad mesomorphic phase ranges and good thermal stability. The introduction of fluorine substituents and variations in the terminal N-heterocycles can significantly affect the mesomorphic behaviors of these compounds .

Applications De Recherche Scientifique

Synthesis of Fluorinated N-Heterocycles

García-Vázquez et al. (2021) highlighted the importance of trifluoromethylated piperidines as crucial components in discovery chemistry. Their research introduced a method to synthesize analogs of these compounds with high functionality and diastereocontrol, which can be further derivatized chemoselectively. This approach underscores the compound's utility in creating fluorinated N-heterocycles, which are of interest in pharmaceuticals and agrochemicals due to their biological activities (García-Vázquez et al., 2021).

Development of Synthetic Methodologies

Logvinenko et al. (2021) described a synthetic strategy for producing 4-(trifluoromethoxy)piperidine and its methyl counterpart in multigram amounts. Their work demonstrated a convenient approach for preparing these compounds, starting from basic piperidine precursors. The methodology they developed is adaptable for synthesizing other secondary amines containing the CF3O group, indicating the broader applicability of 3-(Trifluoromethoxymethyl)piperidine hydrochloride in medicinal chemistry (Logvinenko et al., 2021).

Molecular and Crystal Structure Insights

The study by Szafran et al. (2007) on 4-Piperidinecarboxylic acid hydrochloride provided insights into the molecular and crystal structure of a related compound. Although not directly on 3-(Trifluoromethoxymethyl)piperidine hydrochloride, this research offers valuable understanding of the structural aspects of similar piperidine derivatives, contributing to the knowledge base necessary for the development of new chemical entities (Szafran et al., 2007).

Exploration of Functionalized Fluorinated Piperidines

Surmont et al. (2009) explored the synthesis of 3-alkoxy-4,4-difluoropiperidines, highlighting the significance of fluorinated piperidines with additional functional groups. Their work, focusing on the efficient synthesis and selective deprotection of these compounds, demonstrates the role of 3-(Trifluoromethoxymethyl)piperidine hydrochloride in generating functionally diverse building blocks for potential use in various chemical industries (Surmont et al., 2009).

Mécanisme D'action

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Target of Action

The specific targets of piperidine derivatives can vary widely depending on the specific compound and its functional groups. Many piperidine derivatives are used in the synthesis of drugs due to their ability to interact with various biological targets .

Mode of Action

The mode of action of piperidine derivatives can also vary widely. The unique physicochemical properties of the fluorine atom and the unique characteristics of the piperidine moiety are thought to contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .

Biochemical Pathways

The specific biochemical pathways affected by piperidine derivatives can depend on the specific compound and its targets. Piperidine derivatives can affect a wide range of biochemical pathways due to their diverse targets .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can all influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of piperidine derivatives can depend on the specific compound and its mode of action. These compounds can have a wide range of effects, from modulating the activity of specific proteins to affecting cell signaling pathways .

Action Environment

The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Safety and Hazards

Orientations Futures

Propriétés

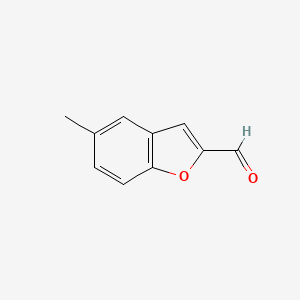

IUPAC Name |

3-(trifluoromethoxymethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-5-6-2-1-3-11-4-6;/h6,11H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINHTJNMXZVZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Morpholin-4-yl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B2500952.png)

![1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2500955.png)

![4-(dipropylsulfamoyl)-N-[5-[[4-(dipropylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2500962.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide](/img/structure/B2500963.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2500969.png)

![3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2500972.png)